

Application Notes & Protocols: Advanced Peptide Coupling Strategies Utilizing 4-(3-Azetidinyloxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(3-Azetidinyloxy)benzoic acid

CAS No.: 1015846-55-5

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Introduction: The Strategic Role of Azetidine-Containing Linkers in Peptide and Drug Discovery

The incorporation of rigid, non-natural linkers into peptide structures is a powerful strategy in modern medicinal chemistry. These linkers can enforce specific conformations, enhance metabolic stability, and provide novel vectors for molecular recognition. Among these, **4-(3-azetidinyloxy)benzoic acid** stands out as a particularly valuable intermediate. Its rigid benzoic acid core, combined with the unique three-dimensional presentation of the azetidine ring, offers a versatile scaffold for constructing complex peptide architectures, antibody-drug conjugates (ADCs), and other targeted therapeutics.

The azetidine moiety, a four-membered saturated heterocycle, is not merely a spacer. The nitrogen atom within the ring can be strategically functionalized post-synthesis, allowing for the attachment of imaging agents, cytotoxic payloads, or other functionalities.^[1] This "late-stage functionalization" capability is highly advantageous, as it permits the diversification of a common peptide intermediate.^[1]

This guide provides a comprehensive overview and detailed protocols for the efficient coupling of **4-(3-azetidinyloxy)benzoic acid** into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection,

offer step-by-step experimental procedures, and provide troubleshooting advice to empower researchers in leveraging this unique chemical tool.

Physicochemical Properties and Handling of 4-(3-Azetidinyloxy)benzoic Acid

A thorough understanding of the intermediate's properties is crucial for successful and reproducible coupling outcomes.

2.1 Structure and Key Features

- IUPAC Name: 4-(azetidin-3-yloxy)benzoic acid
- CAS Number: 1609395-67-6 (as hydrochloride salt)[2]
- Molecular Formula: C₁₀H₁₁NO₃
- Key Features: The molecule combines an aromatic carboxylic acid with an ether-linked azetidine ring. The carboxylic acid is the point of activation for amide bond formation. The azetidine nitrogen is typically protected during SPPS, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which can be orthogonally removed.[1]

2.2 Solubility Profile

While specific quantitative data is not broadly published, the structural motifs allow for reasoned solubility predictions.

- Good Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4]
- Moderate Solubility: Dichloromethane (DCM) can be used, potentially with co-solvents to improve solubility.[5]
- Poor Solubility: Generally insoluble in non-polar solvents like hexanes and sparingly soluble in water, although its salts will have higher aqueous solubility.[6]

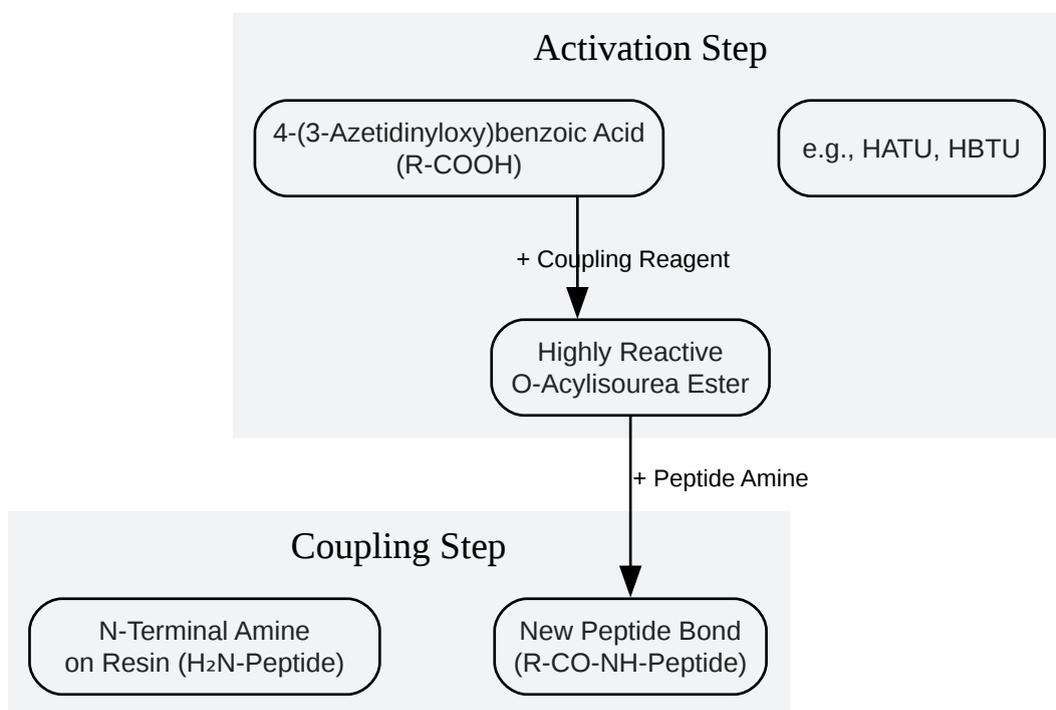
For practical purposes, dissolving the reagent in a minimal amount of DMF before adding it to the main reaction vessel is a reliable approach.[7]

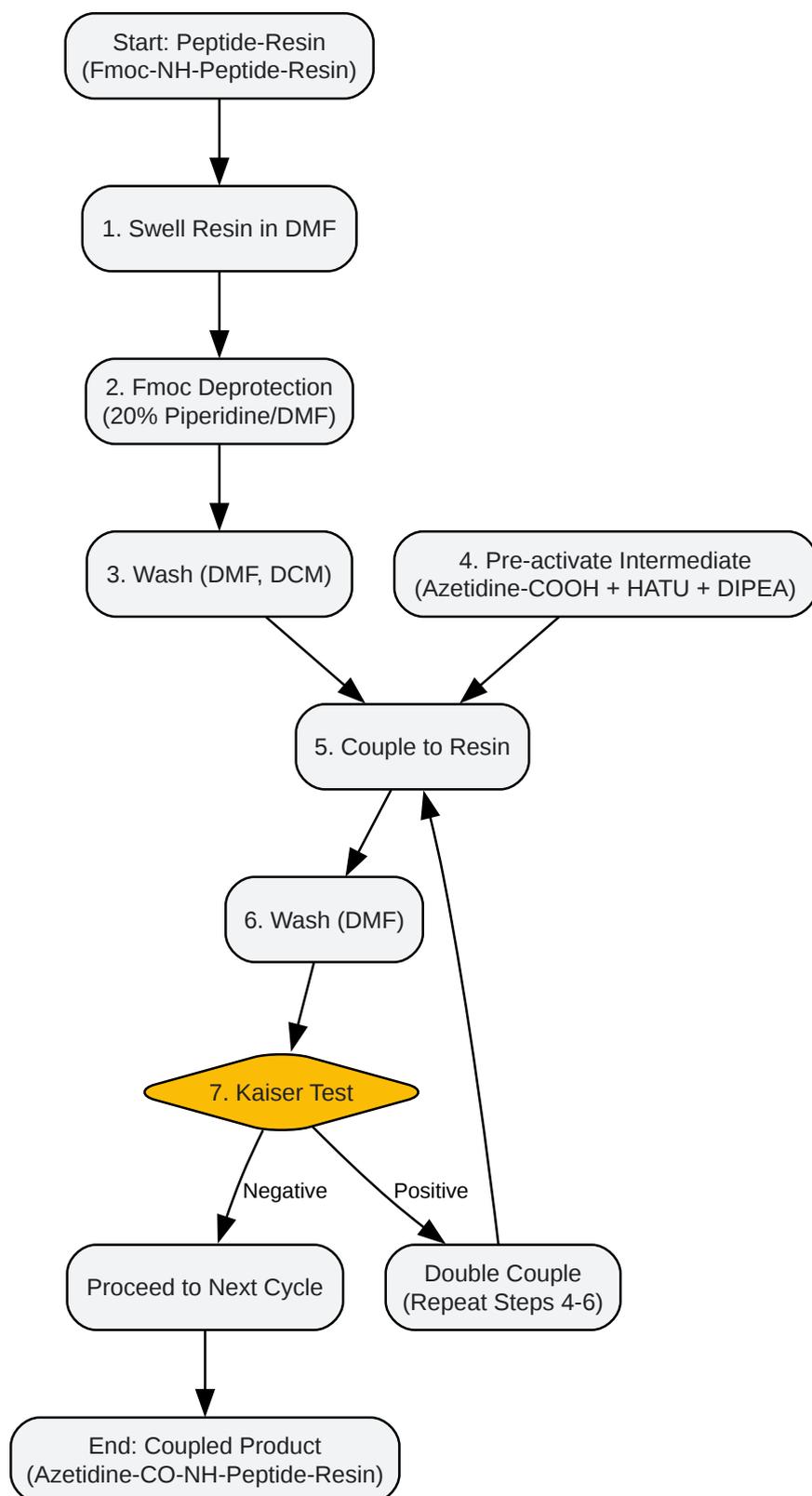
2.3 Acidity and Reactivity

The pKa of the carboxylic acid is estimated to be similar to that of benzoic acid ($pK_a \approx 4.2$), though the ether linkage may have a minor electronic effect.[8][9] This acidity is well within the range for standard activation chemistries. The substituted benzoic acid structure can be considered moderately sterically hindered, which informs the choice of coupling reagents. For such "difficult couplings," more potent activating agents are recommended to achieve high efficiency.[10][11]

Core Principles of Peptide Coupling with 4-(3-Azetidinyloxy)benzoic Acid

The formation of an amide bond between the carboxylic acid of the azetidine intermediate and the N-terminal amine of the growing peptide chain is a dehydration reaction. This process requires an "activating agent" to convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.





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Caption: Experimental workflow for HATU-mediated coupling.

Orthogonal Protection of the Azetidine Nitrogen

The true power of the **4-(3-azetidinyloxy)benzoic acid** linker lies in the ability to selectively deprotect and functionalize the azetidine nitrogen. This requires an orthogonal protecting group strategy, where the azetidine protecting group can be removed under conditions that leave the N-terminal Fmoc/Boc group and the side-chain protecting groups intact. [1]

Protecting Group	Removal Conditions	Orthogonal To	Application Notes	Citation
Boc	Acidic conditions (e.g., TFA)	Fmoc, Cbz, Alloc	Removed during the final cleavage step. Ideal for obtaining the free azetidine amine in the final peptide.	[1]
Cbz (Z)	Hydrogenolysis (e.g., H ₂ , Pd/C)	Fmoc, Boc, tBu	Allows for on-resin functionalization. The peptide remains attached to the support while the Cbz group is removed, exposing the azetidine for further reaction.	[1]

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu | Provides another orthogonal handle for on-resin modification under very mild conditions. | |

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

- Standard Cocktail (Reagent K): A robust, general-purpose cocktail.
 - Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). [12] * Procedure:
 - Wash the final peptide-resin with DCM and dry under vacuum.
 - Add Reagent K to the resin (approx. 10 mL per gram of resin).
 - Stir at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer. [13] 4. Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

The azetidine ring has been shown to be stable to strong acidic cleavage conditions, such as 90:5:5 TFA/TIS/CH₂Cl₂. [1]

Troubleshooting Common Issues

Problem	Possible Cause	Recommended Solution
Incomplete Coupling (Positive Kaiser Test)	Insufficient activation or steric hindrance.	Perform a second coupling (double couple). Consider increasing the reaction time or switching to a more potent activator like COMU.
Low Final Yield	Poor solubility of the intermediate or growing peptide chain.	Ensure the intermediate is fully dissolved before adding to the resin. For aggregating sequences, consider using "magic bullet" solvents like a small percentage of DMSO in DMF.
Unexpected Side Products	Racemization during activation. Guanidinylation of N-terminus.	Ensure the use of an additive like HOBt or Oxyma if using carbodiimides. Avoid excessive equivalents of uronium reagents (HATU/HBTU) or use a phosphonium reagent (PyBOP) instead.

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